3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid
Overview
Description
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a propanoic acid substituent at the 3-position and a methyl group at the 5-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Related pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The inhibition of trks by related compounds can affect several downstream pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival .
Pharmacokinetics
A related compound, c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound.
Result of Action
The inhibition of trks by related compounds can lead to the suppression of cell proliferation and differentiation, potentially leading to the prevention or treatment of cancers .
Biochemical Analysis
Biochemical Properties
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tropomyosin receptor kinases (TRKs). These interactions are essential for the compound’s biological activity. For instance, this compound inhibits TRKA, a receptor tyrosine kinase, which is involved in cell proliferation and differentiation . The inhibition of TRKA by this compound leads to the suppression of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell survival and growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by targeting TRKA . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the kinase domain of TRKA, leading to its inhibition . The inhibition of TRKA results in the blockade of downstream signaling pathways, which in turn affects cell proliferation and survival . Furthermore, this compound modulates gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . Over extended periods, it has been observed to maintain its inhibitory effects on TRKA and other target proteins . Additionally, long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRKA and suppresses tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biotransformation and elimination . For instance, the compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it interacts with target proteins and exerts its biological effects . The subcellular distribution of this compound is essential for its therapeutic potential and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the propanoic acid substituent. One common method involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A similar compound with a hydrogen atom instead of a methyl group at the 5-position.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Uniqueness
The presence of the methyl group at the 5-position and the propanoic acid substituent at the 3-position makes 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-8-6-13(3-2-9(14)15)12-10(8)11-5-7/h4-6H,2-3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGDEQZDNBIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2N=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218788 | |
Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-85-5 | |
Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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